![molecular formula C27H18O2 B8146761 4-(10-Phenylanthracen-9-yl)benzoic acid](/img/structure/B8146761.png)
4-(10-Phenylanthracen-9-yl)benzoic acid
Overview
Description
4-(10-Phenylanthracen-9-yl)benzoic acid is a useful research compound. Its molecular formula is C27H18O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(10-Phenylanthracen-9-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(10-Phenylanthracen-9-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Properties and Inhibition of Enzymes
A study by Müller, Altmann, and Prinz (1998) found that 10-benzoyl-1,8-dihydroxy-9(10H)-anthracenones can inhibit the growth of the human keratinocyte cell line HaCaT and the 5-lipoxygenase enzyme in bovine polymorphonuclear leukocytes, demonstrating potential biomedical applications (Müller, Altmann, & Prinz, 1998).
Applications in Biotechnology and Pharmaceuticals
Gupta, Garreffi, and Guo (2020) synthesized Phen-AA, a novel fluorescent α-amino acid related to anthracene derivatives, with applications in research, biotechnology, and the pharmaceutical industry due to its excellent photostability and quantum yield (Gupta, Garreffi, & Guo, 2020).
Retinoic Acid Receptor Antagonists
A study by Yoshimura et al. (1995) indicated that heterocyclic ring-containing benzoic acids with a hydrophobic region are effective as retinoic acid receptor antagonists, highlighting their potential in therapeutic applications (Yoshimura et al., 1995).
Organic Light-Emitting Diodes (OLEDs)
Anthracene-based compounds show excellent performance in nondoped deep-blue fluorescent OLEDs, as found by Wang et al. (2020), which could be crucial for display technologies (Wang et al., 2020).
Photooxidation Processes
Tamai et al. (1991) reported that the addition of Mg(CIO4)2 in the photooxidation of biphenyl derivatives can produce benzoic acid and its derivatives in high yields, indicating its potential in chemical synthesis processes (Tamai et al., 1991).
Fluorescence Sensing
Densil et al. (2018) demonstrated that anthracene-derived Schiff base compounds are ideal for fluorescence sensing of bovine serum albumin and breast cancer cells through optical cell imaging, showing their applicability in biological sensing and imaging (Densil et al., 2018).
Synthesis of New Fluorescent Molecules
Ding and Li (2020) found that 9-anthracenyl aryl ethers produced by acid catalysis can be potential scaffolds for new fluorescent molecules, which can have applications in various fields including bioimaging and sensing (Ding & Li, 2020).
Applications in Dye-Sensitized Solar Cells
A study by Yang et al. (2016) demonstrated the utility of the DPA-PC dye with EBTEBA as an electron-acceptor in dye-sensitized solar cells, achieving a high power conversion efficiency of 8% and outstanding stability (Yang et al., 2016).
properties
IUPAC Name |
4-(10-phenylanthracen-9-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O2/c28-27(29)20-16-14-19(15-17-20)26-23-12-6-4-10-21(23)25(18-8-2-1-3-9-18)22-11-5-7-13-24(22)26/h1-17H,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWYGAAGSPXWCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(10-Phenylanthracen-9-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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